

# In-Depth Technical Guide on the Biological Activity of 4-(Methylamino)benzaldehyde Derivatives

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## Compound of Interest

Compound Name: 4-(Methylamino)benzaldehyde

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This technical guide provides a comprehensive overview of the biological activities of derivatives of **4-(Methylamino)benzaldehyde**, a versatile scaffold in medicinal chemistry. The document details their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Introduction to 4-(Methylamino)benzaldehyde Derivatives

**4-(Methylamino)benzaldehyde** is an aromatic aldehyde that serves as a valuable building block for the synthesis of a diverse array of organic compounds with significant pharmacological potential. Its derivatives, particularly Schiff bases and thiosemicarbazones, have garnered considerable attention in the scientific community due to their wide spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The presence of the methylamino group and the reactive aldehyde functionality allows for straightforward chemical modifications, leading to the generation of large libraries of compounds for biological screening. This guide will delve into the key biological activities of these derivatives, presenting a compilation of recent research findings.

# Anticancer Activity of 4-(Methylamino)benzaldehyde Derivatives

Derivatives of **4-(Methylamino)benzaldehyde** have emerged as a promising class of compounds in oncology research. Their mechanisms of action are varied and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as aldehyde dehydrogenases (ALDH) and microtubule affinity regulating kinase 4 (MARK4), as well as the induction of apoptosis.

## Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a superfamily of enzymes that are overexpressed in various types of cancer and are considered markers for cancer stem cells (CSCs).[1][2] CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[2] The inhibition of ALDH is therefore a key therapeutic strategy to target CSCs. Derivatives of 4-(dialkylamino)benzaldehyde, such as 4-(Diethylamino)benzaldehyde (DEAB), are well-established pan-inhibitors of ALDH isoforms.[3] While 4-(Dimethylamino)benzaldehyde itself shows low binding affinity to ALDH1, its derivatives have been synthesized and evaluated for their inhibitory and antiproliferative activities in cancer, particularly prostate cancer.[1][4] These compounds act as competitive inhibitors, binding to the active site of ALDH and preventing the oxidation of aldehydes.[3]

Table 1: Inhibitory Activity of 4-(Dialkylamino)benzaldehyde Analogues against ALDH Isoforms

Compound	ALDH1A1 IC50 (μM)	ALDH1A3 IC50 (μM)	ALDH3A1 IC50 (μM)	Reference
DEAB	0.48 ± 0.06	10.20 ± 2.15	5.67	[1][2]
Compound 14	7.08 ± 0.70	<10	<10	[1][2]
Compound 15	-	0.29	-	[1][2]
Compound 16	-	0.26	-	[2]
Compound 18	-	-	1.61	[1][2]
Compound 19	-	-	1.29	[1][2]
Compound 26	0.80 ± 0.16	1.15	-	[1]
Compound 29	0.88 ± 0.05	-	-	[1]

Note: '-' indicates data not available in the cited sources.

Table 2: Antiproliferative Activity of DEAB Analogues in Prostate Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
DEAB	Various	>200	[2][5]
16 Analogues	Various	10-200	[2][5]

## Inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4)

MARK4 is a Ser/Thr kinase that has been identified as a potential drug target for cancer. The inhibition of MARK4 can lead to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis. Hydrazone derivatives of 4-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of MARK4.[6]

Table 3: Anticancer Activity of Hydrazone Derivatives against Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
H4	MCF-7	27.39	[6]
H4	A549	45.24	[6]
H19	MCF-7	34.37	[6]
H19	A549	61.50	[6]

## Cytotoxicity of Schiff Base Derivatives

Schiff bases derived from 4-(Dimethylamino)benzaldehyde have demonstrated cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action is often associated with the induction of apoptosis.[7][8]

Table 4: Cytotoxicity of Schiff Base Derivatives

Compound	Cell Line	IC50 (μg/mL)	Reference
5-C-2-4-NABA	TSCCF	446.68	[8][9]
5-C-2-4-NABA	NHGF	977.24	[8][9]
L5	HeLa	Micromolar range	[7]
L5	MCF-7	Micromolar range	[7]

Note: TSCCF - Tongue Squamous Cell Carcinoma Fibroblasts, NHGF - Normal Human Gingival Fibroblasts.

## Antimicrobial Activity of 4-(Methylamino)benzaldehyde Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Derivatives of **4-(Methylamino)benzaldehyde**, particularly thiosemicarbazones and Schiff bases, have shown promising activity against a range of bacteria and fungi.[10][11][12]

## Antibacterial Activity of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial properties.[11][12][13] Schiff bases of thiosemicarbazone derived from 4-(dimethylamino)benzaldehyde have demonstrated broad-spectrum antibacterial activity.[10]

Table 5: Antibacterial Activity of a Thiosemicarbazone Derivative (PDM)

Bacterial Strain	Zone of Inhibition (mm)	Standard (Streptomycin) Zone of Inhibition (mm)	Reference
Staphylococcus aureus	-	16.5	[10]
Pseudomonas aeruginosa	9.5	9.0	[10]
Klebsiella pneumoniae	-	-	[10]
Bacillus cereus	-	-	[10]

Note: PDM - (Z)-2-(4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide. '-' indicates data not available in the cited source.

## Antibacterial Activity of Schiff Base Derivatives

Schiff bases prepared by reacting 4-(dimethyl amino)benzaldehyde with different amino derivatives have been studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

## Experimental Protocols

### Synthesis of 4-(Methylamino)benzaldehyde Schiff Base Derivatives (General Procedure)

A common method for synthesizing Schiff bases involves the condensation reaction between an aldehyde and a primary amine.[\[9\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Dissolution:** Dissolve equimolar amounts of **4-(Methylamino)benzaldehyde** and the respective primary amine in a suitable solvent, such as ethanol.
- **Catalysis:** Add a few drops of a catalyst, like glacial acetic acid, to the mixture.
- **Reflux:** Reflux the reaction mixture for a specified period, monitoring the progress of the reaction using thin-layer chromatography (TLC).
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash it with a suitable solvent to remove any unreacted starting materials, and then dry it. Further purification can be achieved by recrystallization.

## MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[\[6\]](#)[\[7\]](#)[\[13\]](#)[\[18\]](#)

- **Cell Seeding:** Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[\[6\]](#)
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[\[6\]](#)
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[\[6\]](#)
- **MTT Addition:** After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for a further 3-4 hours.[\[13\]](#)

- **Formazan Solubilization:** Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]
- **Absorbance Measurement:** Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[13]
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration using non-linear regression analysis.[5][11]

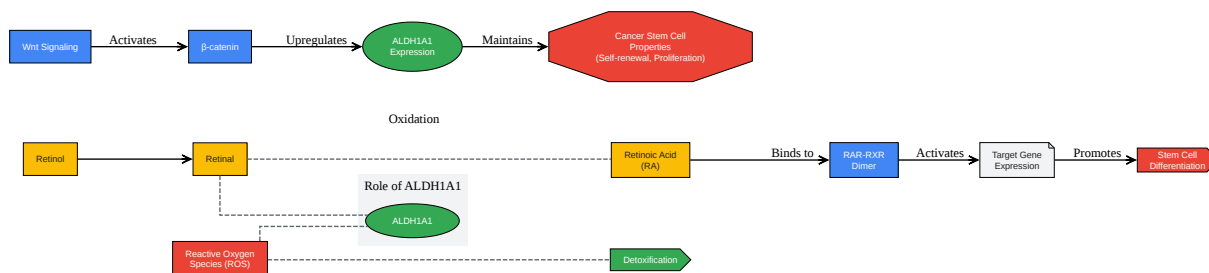
## Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10][14][19][20][21]

- **Media Preparation:** Prepare Mueller-Hinton agar plates.
- **Inoculation:** Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
- **Well Creation:** Create wells (typically 6-8 mm in diameter) in the agar plates using a sterile cork borer.[21]
- **Compound Addition:** Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at different concentrations into the wells. Also, include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[19]
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **Zone of Inhibition Measurement:** After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

## Visualizations

### Signaling Pathway Diagram

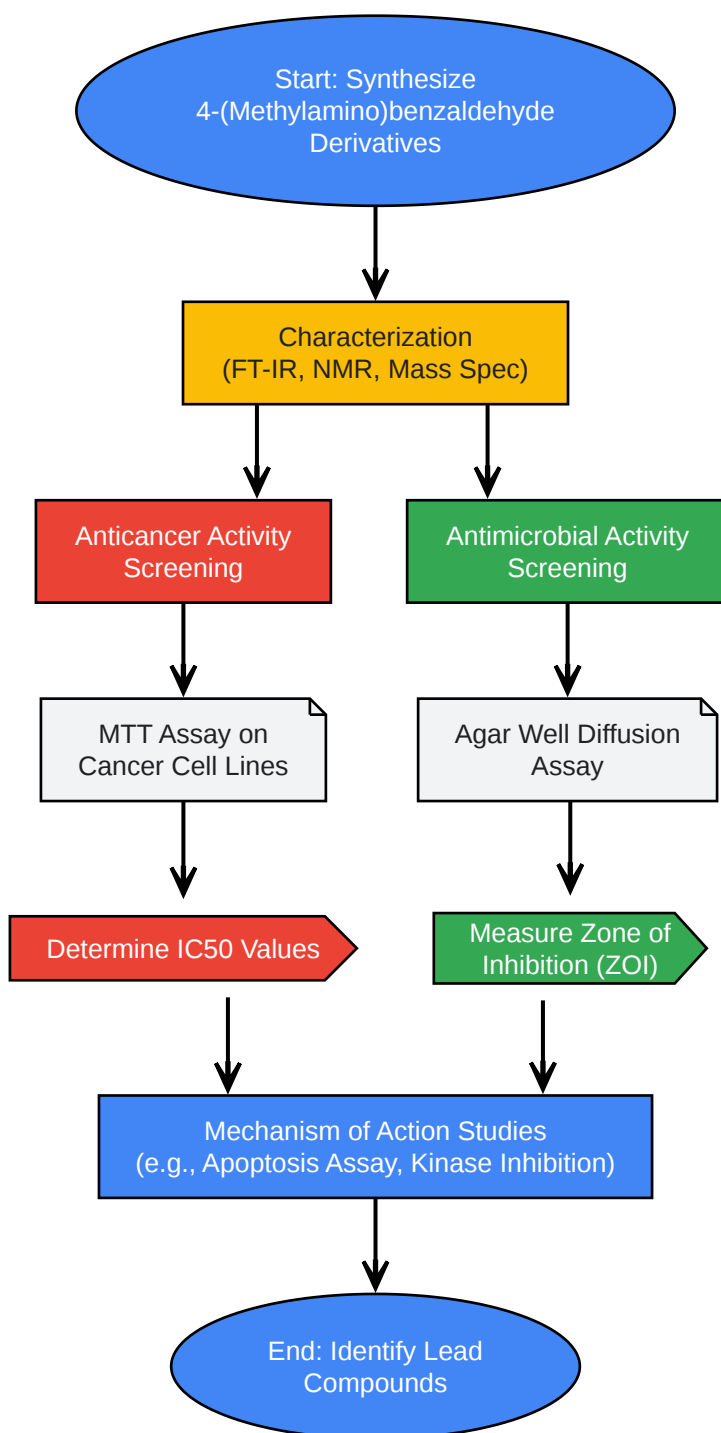


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Caption: ALDH1A1 signaling in cancer stem cells.

## Experimental Workflow Diagram





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